molecular formula C18H20N2O4S B2468238 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide CAS No. 899728-76-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

Cat. No.: B2468238
CAS No.: 899728-76-8
M. Wt: 360.43
InChI Key: AMIRSWPRCHWHKN-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl substituent on the phenyl ring. This compound is structurally characterized by its sulfone group (S=O) within the isothiazolidine ring and a 4-ethoxybenzamide moiety.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIRSWPRCHWHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include techniques like high-performance liquid chromatography (HPLC) and crystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or isothiazolidinones.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Functional Groups Structural Differences
Target Compound C₁₈H₁₉N₂O₄S 4-ethoxybenzamide, 1,1-dioxidoisothiazolidin-2-yl Central isothiazolidine sulfone ring
N-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide C₁₈H₁₅BrN₂O₂S 4-ethoxybenzamide, 3-bromophenyl thiazole Thiazole ring replaces isothiazolidine sulfone
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide C₁₇H₁₃N₃O₃S Benzamide, 2,4-dioxothiazolidinyl Dioxothiazolidinyl group vs. sulfone isothiazolidine
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₅H₁₃Cl₂NO₂ 4-ethoxybenzamide, dichlorophenyl No sulfone or heterocyclic substituents

Key Observations :

  • The target compound’s sulfone group (S=O) distinguishes it from halogenated benzamides (e.g., etobenzanid) and thiazole derivatives .
  • Its isothiazolidine ring shares similarities with dioxothiazolidinyl derivatives but differs in oxidation state and ring substitution .

Comparison with Other Benzamides :

  • N-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide : Synthesized via thiazole ring formation using brominated intermediates.
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide : Prepared via condensation of dioxothiazolidine precursors with benzamide intermediates using carbodiimide coupling agents.
Spectroscopic Properties
Compound Type Key IR Absorptions (cm⁻¹) NMR Features
Target Compound S=O (1240–1255), C=O (1663–1682) Aromatic protons (δ 7.0–8.5 ppm), ethoxy (δ 1.3–1.5 ppm)
Triazole-Thiones C=S (1247–1255), NH (3278–3414) Triazole protons (δ 8.1–8.3 ppm)
Dioxothiazolidinyl Derivatives C=O (1660–1680), S=O (1240–1250) Exocyclic double bond (δ 6.5–7.2 ppm)

Key Observations :

  • The target compound’s S=O stretching (1240–1255 cm⁻¹) aligns with sulfone-containing analogs .
  • Its C=O absorption (1663–1682 cm⁻¹) matches benzamide derivatives in and .

Biological Activity

Chemical Structure and Properties

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is a synthetic compound characterized by the presence of a dioxidoisothiazolidine moiety, which is known for its potential biological activities. The structural features suggest that it may interact with various biological targets, potentially leading to therapeutic applications.

Antimicrobial Activity

Compounds containing isothiazolidine derivatives have shown promising antimicrobial properties. Research indicates that modifications to the isothiazolidine core can enhance efficacy against various bacterial strains. For instance, derivatives with electron-withdrawing groups have been reported to exhibit increased antibacterial activity.

Anticancer Potential

Studies on related compounds suggest that the presence of aromatic amides can contribute to anticancer activity. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation. For example, certain isothiazolidine derivatives have been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Antimicrobial Activity : A study evaluating various isothiazolidine derivatives found that compounds with a similar structure to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Anticancer Activity : In vitro studies demonstrated that derivatives of isothiazolidine could inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Studies : Experimental models indicated that related compounds significantly reduced inflammation markers in animal models of arthritis. These findings suggest potential therapeutic applications in inflammatory diseases.

Data Tables

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)Reference
Compound AAntimicrobial32-
Compound BAnticancer-15
Compound CAnti-inflammatory-20

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